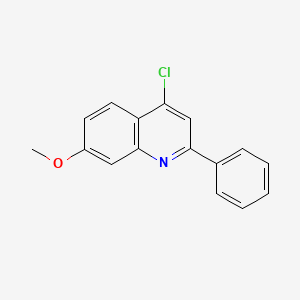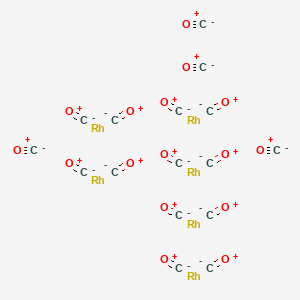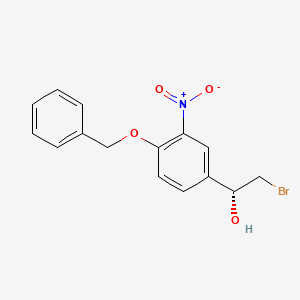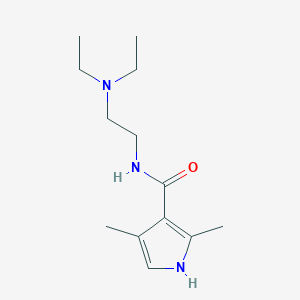![molecular formula C12H23ClSi B1588630 双环[3.1.1]庚烷,2-[(氯二甲基硅基)甲基]-6,6-二甲基- CAS No. 72269-53-5](/img/structure/B1588630.png)
双环[3.1.1]庚烷,2-[(氯二甲基硅基)甲基]-6,6-二甲基-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane is a unique organic compound characterized by its bicyclic structureIts structure consists of a bicyclo[3.1.1]heptane core with a chlorodimethylsilyl group and two methyl groups attached, making it a versatile molecule for synthetic and industrial applications .
科学研究应用
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and chemical properties.
Organic Synthesis: It acts as a building block for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and new synthetic methodologies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- typically involves the functionalization of the bicyclo[3.1.1]heptane scaffold. . This process often requires specific reaction conditions, such as the use of anhydrous solvents and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts. Reaction conditions often involve low temperatures and anhydrous environments to maintain the integrity of the bicyclic structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation might produce a ketone or alcohol .
作用机制
The mechanism by which bicyclo[3.1.1]heptane, 2-[(chlorodimethylsilyl)methyl]-6,6-dimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its unique structure. The chlorodimethylsilyl group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing ones. This interaction is crucial in medicinal chemistry, where the compound can modulate biological pathways by binding to specific enzymes or receptors .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of their carbon atoms and functional groups.
Bicyclo[1.1.1]pentane Derivatives: These compounds have a smaller bicyclic core and are often used in different synthetic applications.
Uniqueness
(Dimethylchlorosilyl)methyl-7,7-dimethylnorpinane is unique due to its specific functional groups and the stability of its bicyclic structure. This stability allows it to undergo a wide range of chemical reactions, making it a valuable compound in both research and industrial settings .
属性
CAS 编号 |
72269-53-5 |
|---|---|
分子式 |
C12H23ClSi |
分子量 |
230.85 g/mol |
IUPAC 名称 |
chloro-[[(1R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H23ClSi/c1-12(2)10-6-5-9(11(12)7-10)8-14(3,4)13/h9-11H,5-8H2,1-4H3/t9?,10-,11-/m1/s1 |
InChI 键 |
RWEKFXJSZPJCIL-FHZGLPGMSA-N |
SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C |
手性 SMILES |
CC1([C@@H]2CCC([C@H]1C2)C[Si](C)(C)Cl)C |
规范 SMILES |
CC1(C2CCC(C1C2)C[Si](C)(C)Cl)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)



![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)




